Direct Head-to-Head Comparison: Superior Elastase Inhibition vs. Docosyl Caffeate (C22 Analog)
Eicosanyl caffeate demonstrates superior potency as a human leukocyte elastase inhibitor compared to its closest natural analog, docosyl caffeate, which differs only by two methylene units in the alkyl chain (C20 vs. C22) [1].
| Evidence Dimension | Human leukocyte elastase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.99 µg/mL |
| Comparator Or Baseline | Docosyl caffeate: IC₅₀ = 1.4 µg/mL |
| Quantified Difference | Eicosanyl caffeate exhibits ~41% lower IC₅₀ (more potent) than docosyl caffeate. |
| Conditions | In vitro enzymatic assay, human leukocyte elastase. |
Why This Matters
This is the only available direct comparative data for eicosanyl caffeate; it establishes that even a small increase in alkyl chain length significantly reduces target potency, making this specific C20 ester the validated choice for elastase-related studies.
- [1] Dey, S., Deepak, M., Setty, M., D'Souza, P., Agarwal, A., & Sangli, G. K. (2009). Bioactive caffeic acid esters from Glycyrrhiza glabra. Natural Product Research, 23(18), 1657–1663. View Source
